

Technical Guide: Solubility and Applications of Methyl(6-methyl-2-pyridylmethyl)amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl(6-methyl-2-pyridylmethyl)amine

Cat. No.: B147213

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **Methyl(6-methyl-2-pyridylmethyl)amine**. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature and public databases, this guide focuses on its predicted solubility based on its chemical structure, alongside detailed experimental protocols for its synthesis and solubility determination. Furthermore, it explores the compound's significant role in coordination chemistry, a key application for this class of molecules.

Physicochemical Properties

Methyl(6-methyl-2-pyridylmethyl)amine is a substituted pyridine derivative. Its structure, featuring a pyridine ring and a secondary amine, dictates its chemical and physical properties, including its solubility.

Property	Value	Source
Molecular Formula	C ₈ H ₁₂ N ₂	PubChem[1]
Molecular Weight	136.19 g/mol	PubChem[1]
IUPAC Name	N-methyl-1-(6-methylpyridin-2-yl)methanamine	PubChem[1]
CAS Number	6971-57-9	PubChem[1]

Solubility Profile

Quantitative solubility data for **Methyl(6-methyl-2-pyridylmethyl)amine** in various organic solvents is not readily available. However, based on its molecular structure, a qualitative assessment of its expected solubility can be made. The presence of the polar pyridine ring and the hydrogen-bonding capable secondary amine group suggests good solubility in polar organic solvents.

"Like dissolves like" principle: The polarity of **Methyl(6-methyl-2-pyridylmethyl)amine** indicates that it will be more soluble in polar solvents than in non-polar solvents.

Table of Predicted Solubility:

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol	High	The amine and pyridine nitrogen can form hydrogen bonds with the solvent's hydroxyl groups.
Polar Aprotic	Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)	High	The polar nature of the compound will interact favorably with the dipoles of these solvents.
Chlorinated	Dichloromethane, Chloroform	High	These solvents can accommodate the polarity of the molecule.
Ethereal	Diethyl ether, Tetrahydrofuran (THF)	Moderate	These solvents are less polar than the other polar classes, which may result in slightly lower solubility.
Aromatic	Toluene, Benzene	Moderate to Low	The aromatic pyridine ring may have favorable π - π stacking interactions, but the overall polarity may limit high solubility.
Non-polar Aliphatic	Hexane, Heptane	Low to Insoluble	The significant difference in polarity between the compound and these solvents will likely

result in poor
solubility.

Experimental Protocols

Synthesis of Methyl(6-methyl-2-pyridylmethyl)amine

A plausible synthesis route for **Methyl(6-methyl-2-pyridylmethyl)amine** involves the reductive amination of 6-methyl-2-pyridinecarboxaldehyde with methylamine.

Materials:

- 6-methyl-2-pyridinecarboxaldehyde
- Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
- Sodium borohydride (NaBH_4) or a similar reducing agent
- Methanol or another suitable protic solvent
- Dichloromethane or ethyl acetate for extraction
- Anhydrous magnesium sulfate or sodium sulfate for drying
- Hydrochloric acid (HCl) and sodium bicarbonate (NaHCO_3) for workup

Procedure:

- Dissolve 6-methyl-2-pyridinecarboxaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution in an ice bath.
- Slowly add a solution of methylamine to the cooled aldehyde solution while stirring.
- Allow the reaction to stir in the ice bath for 1-2 hours to form the imine intermediate.
- Slowly add sodium borohydride in small portions to the reaction mixture.

- After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for several hours or overnight.
- Quench the reaction by slowly adding water.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume).
- Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter and concentrate the organic layer under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel.

Determination of Solubility

The following is a general protocol for determining the solubility of **Methyl(6-methyl-2-pyridylmethyl)amine** in an organic solvent.

Materials:

- **Methyl(6-methyl-2-pyridylmethyl)amine**
- A selection of organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, chloroform, dichloromethane, ethyl acetate, hexane)
- Analytical balance
- Vials with screw caps
- Vortex mixer
- Thermostatically controlled shaker or water bath
- Centrifuge

- HPLC or GC-MS for concentration analysis

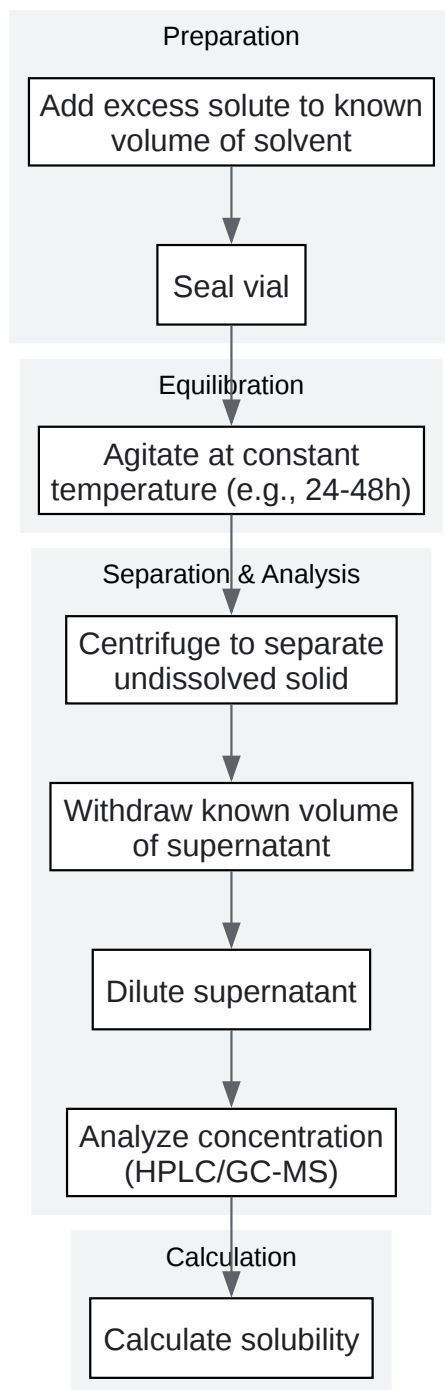
Procedure:

- Add an excess amount of **Methyl(6-methyl-2-pyridylmethyl)amine** to a known volume of the desired solvent in a vial.
- Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, centrifuge the vial to separate the undissolved solid from the saturated solution.
- Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent.
- Analyze the concentration of the diluted solution using a calibrated HPLC or GC-MS method.
- Calculate the original concentration in the saturated solution to determine the solubility.

Visualizations

Experimental Workflow for Solubility Determination

Workflow for Solubility Determination

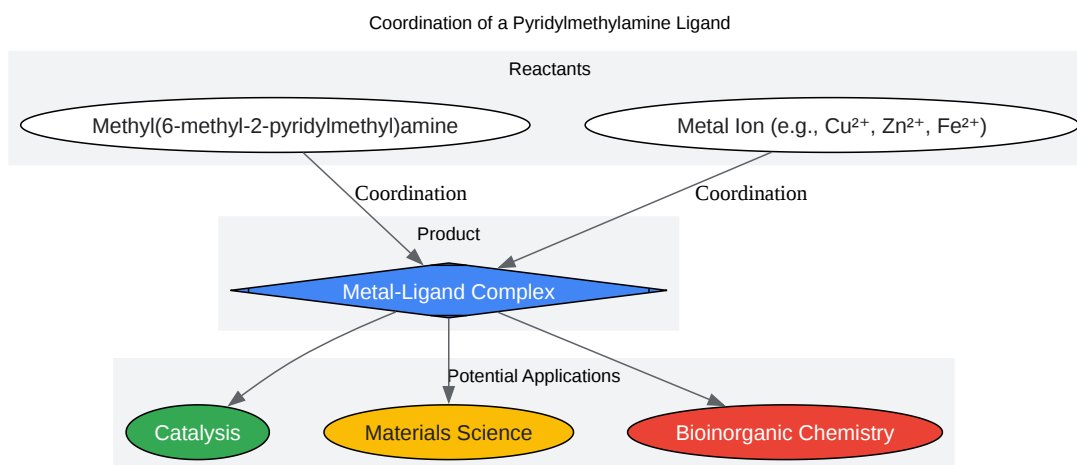


[Click to download full resolution via product page](#)

Caption: A generalized workflow for the experimental determination of solubility.

Role in Coordination Chemistry

Pyridylmethylamine derivatives are well-known ligands in coordination chemistry. They can chelate to a metal center through the nitrogen atoms of the pyridine ring and the amine group, forming stable metal complexes. This has applications in catalysis, materials science, and bioinorganic chemistry.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl(6-methyl-2-pyridylmethyl)amine | C₈H₁₂N₂ | CID 81438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Solubility and Applications of Methyl(6-methyl-2-pyridylmethyl)amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147213#methyl-6-methyl-2-pyridylmethyl-amine-solubility-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com